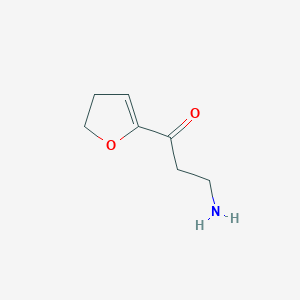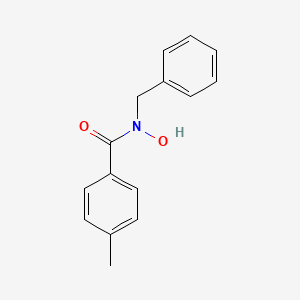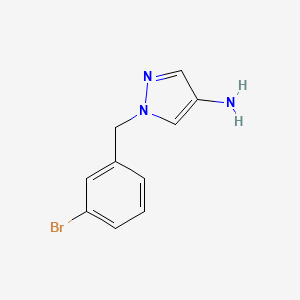
rel-2,2',2'',2'''-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid: is a complex organic compound known for its chelating properties. It is structurally characterized by a cyclopentane ring with two azanetriyl groups, each bonded to two acetic acid moieties. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid typically involves the reaction of cyclopentane-1,2-diamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of the cyclopentane-1,2-diamine attack the carbon atoms of the chloroacetic acid, resulting in the formation of the tetraacetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: The acetic acid groups can undergo substitution reactions with other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Chelation: Metal salts such as calcium chloride or magnesium sulfate.
Substitution: Nucleophiles like amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Chelation: Metal complexes.
Substitution: Substituted derivatives of the original compound.
Hydrolysis: Cyclopentane-1,2-diamine and acetic acid.
Wissenschaftliche Forschungsanwendungen
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry to determine metal ion concentrations.
Biology: Employed in biochemical assays to stabilize metal ions in enzyme reactions.
Medicine: Investigated for its potential use in metal detoxification therapies.
Industry: Utilized in water treatment processes to remove heavy metals.
Wirkmechanismus
The primary mechanism of action of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid involves chelation. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable ring structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing them in solution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in medical imaging.
Nitrilotriacetic acid (NTA): Used in industrial cleaning and water treatment.
Uniqueness
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is unique due to its cyclopentane backbone, which provides a different spatial arrangement compared to other chelating agents like EDTA and DTPA. This unique structure can result in different binding affinities and selectivities for metal ions, making it suitable for specific applications where other chelating agents may not be as effective.
Eigenschaften
Molekularformel |
C13H20N2O8 |
|---|---|
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclopentyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C13H20N2O8/c16-10(17)4-14(5-11(18)19)8-2-1-3-9(8)15(6-12(20)21)7-13(22)23/h8-9H,1-7H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/t8-,9-/m1/s1 |
InChI-Schlüssel |
PSXRZEOIYUUGIA-RKDXNWHRSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1CC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


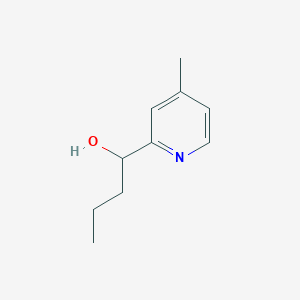
![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
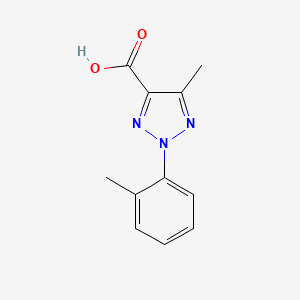
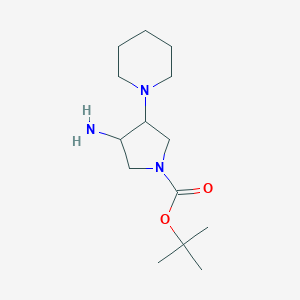
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
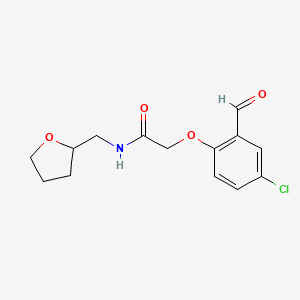


![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
